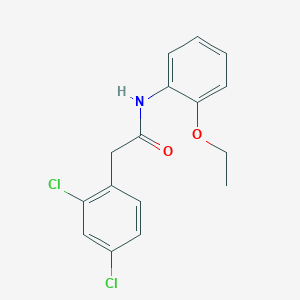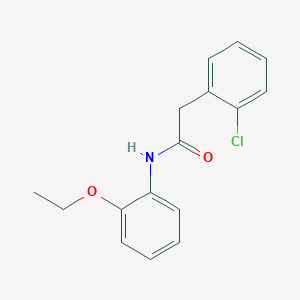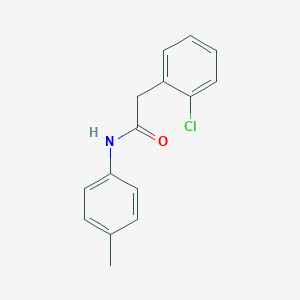![molecular formula C23H17BrN2O2 B270270 2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B270270.png)
2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as BOPP and is a phthalazinone derivative that has been synthesized through a multi-step process. In
科学研究应用
BOPP has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. BOPP has also been investigated for its potential use as a photosensitizer in photodynamic therapy. The compound has been tested in vitro and in vivo, and the results have been promising. BOPP has also been shown to have potential as a diagnostic agent for cancer due to its high selectivity for cancer cells.
作用机制
The mechanism of action of BOPP is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. BOPP has been shown to induce reactive oxygen species (ROS) generation, which leads to DNA damage and cell death. The compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
BOPP has been shown to have low toxicity and good biocompatibility, making it a promising candidate for therapeutic applications. The compound has been shown to accumulate in cancer cells, leading to selective toxicity towards cancer cells. BOPP has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using BOPP in lab experiments is its high selectivity for cancer cells, which allows for targeted therapy. The compound also has low toxicity and good biocompatibility, making it suitable for in vivo studies. However, one limitation of using BOPP is its complex synthesis method, which may limit its availability for researchers.
未来方向
There are several future directions for BOPP research. One direction is to further investigate its potential as a photosensitizer in photodynamic therapy. Another direction is to explore its use as a diagnostic agent for cancer. Additionally, researchers could investigate the use of BOPP in combination with other anticancer agents to enhance its therapeutic efficacy. Finally, further studies are needed to fully understand the mechanism of action of BOPP and its potential applications in other diseases.
合成方法
The synthesis of BOPP involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 2-(4-bromophenyl)-2-oxoethyl acetate. This intermediate is then reacted with 4-methylphenylhydrazine to form the phthalazinone derivative BOPP. The synthesis method has been optimized to obtain high yields of the compound and has been reported in several research papers.
属性
产品名称 |
2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone |
|---|---|
分子式 |
C23H17BrN2O2 |
分子量 |
433.3 g/mol |
IUPAC 名称 |
2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)phthalazin-1-one |
InChI |
InChI=1S/C23H17BrN2O2/c1-15-6-8-17(9-7-15)22-19-4-2-3-5-20(19)23(28)26(25-22)14-21(27)16-10-12-18(24)13-11-16/h2-13H,14H2,1H3 |
InChI 键 |
BVGFKOMDCUNGQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)C4=CC=C(C=C4)Br |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270190.png)


![Ethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B270195.png)








